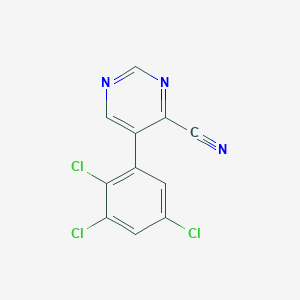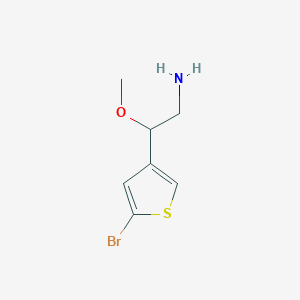
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-((Cyclopentylamino)methyl)-N-((1-methylpyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique structural features and functional groups. Similar compounds include:
4-(pyrrolidin-3-yl)benzonitrile derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other benzenesulfonamide derivatives: These compounds have variations in the amino and alkyl groups attached to the benzenesulfonamide core
The uniqueness of this compound lies in its specific combination of cyclopentylamino and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H29N3O2S |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
4-[(cyclopentylamino)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H29N3O2S/c1-21-11-10-16(14-21)13-20-24(22,23)18-8-6-15(7-9-18)12-19-17-4-2-3-5-17/h6-9,16-17,19-20H,2-5,10-14H2,1H3 |
InChI-Schlüssel |
WRHNFEVAEHACQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)



![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)







![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
